molecular formula C9H21O5PS B14462605 Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester CAS No. 72197-81-0

Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester

Cat. No.: B14462605
CAS No.: 72197-81-0
M. Wt: 272.30 g/mol
InChI Key: PLKIUAKTFCEHKC-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester is an organophosphate compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to methoxyethyl and propyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium propanethiolate, followed by treatment with 2-methoxyethanol. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to its use as an insecticide. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
  • Profenofos (Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester)
  • Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-ethyl ester

Uniqueness

Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester is unique due to its specific ester groups and the presence of a propyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and varying degrees of effectiveness as an insecticide.

Properties

CAS No.

72197-81-0

Molecular Formula

C9H21O5PS

Molecular Weight

272.30 g/mol

IUPAC Name

1-[bis(2-methoxyethoxy)phosphorylsulfanyl]propane

InChI

InChI=1S/C9H21O5PS/c1-4-9-16-15(10,13-7-5-11-2)14-8-6-12-3/h4-9H2,1-3H3

InChI Key

PLKIUAKTFCEHKC-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCCOC)OCCOC

Origin of Product

United States

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